molecular formula C18H14Cl2N2O3 B13991355 5-Acetyl-1,3-bis(4-chlorophenyl)-5-methylimidazolidine-2,4-dione CAS No. 21631-63-0

5-Acetyl-1,3-bis(4-chlorophenyl)-5-methylimidazolidine-2,4-dione

Cat. No.: B13991355
CAS No.: 21631-63-0
M. Wt: 377.2 g/mol
InChI Key: RUIBPUSBMMMVCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetyl-1,3-bis(4-chlorophenyl)-5-methylimidazolidine-2,4-dione ( 15128-82-2) is a high-purity chemical compound offered for scientific research and development . This molecule features an imidazolidine-2,4-dione core (hydantoin) substituted with 4-chlorophenyl groups at the 1 and 3 positions, and both acetyl and methyl functional groups at the 5-position. This specific architecture makes it a valuable intermediate for researchers, particularly in the field of medicinal chemistry. Compounds based on the imidazolidine-2,4-dione and related heterocyclic scaffolds, such as thiazolidinediones (TZDs), are extensively investigated for their diverse biological potential . These scaffolds are known to interact with critical biological targets. Research on similar structures indicates potential value in exploring mechanisms like the activation of Peroxisome Proliferator-Activated Receptors (PPAR-γ), which is a key pathway in managing insulin resistance . Furthermore, such heterocyclic systems are studied for their antimicrobial properties, with mechanisms potentially involving the inhibition of bacterial cytoplasmic enzymes like Mur ligases, which are essential for bacterial cell wall synthesis . The presence of the 4-chlorophenyl rings and the acetyl group on the hydantoin core provides a versatile platform for further chemical modification and structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents . This product is intended for research purposes in chemistry and biology laboratories. It is strictly for laboratory research use only and is not approved for human or veterinary diagnostic, therapeutic, or any other consumer-related applications .

Properties

CAS No.

21631-63-0

Molecular Formula

C18H14Cl2N2O3

Molecular Weight

377.2 g/mol

IUPAC Name

5-acetyl-1,3-bis(4-chlorophenyl)-5-methylimidazolidine-2,4-dione

InChI

InChI=1S/C18H14Cl2N2O3/c1-11(23)18(2)16(24)21(14-7-3-12(19)4-8-14)17(25)22(18)15-9-5-13(20)6-10-15/h3-10H,1-2H3

InChI Key

RUIBPUSBMMMVCP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(C(=O)N(C(=O)N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

Biological Activity

5-Acetyl-1,3-bis(4-chlorophenyl)-5-methylimidazolidine-2,4-dione (CAS No. 21631-63-0) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.

Compound Overview

  • Molecular Formula : C₁₈H₁₄Cl₂N₂O₃
  • Molecular Weight : 377.22 g/mol
  • Density : 1.419 g/cm³
  • Boiling Point : 511.5ºC at 760 mmHg

The compound features a unique structure characterized by two chlorophenyl groups and an acetyl group attached to an imidazolidine core, which contributes to its reactivity and biological activity.

Biological Activity

Research indicates that 5-acetyl-1,3-bis(4-chlorophenyl)-5-methylimidazolidine-2,4-dione exhibits significant biological activities, particularly in the fields of anti-inflammatory and anti-cancer research.

Anti-inflammatory Activity

Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory processes. For example:

  • In vitro studies demonstrated that the compound effectively reduced the expression of cyclooxygenase-2 (COX-2), an enzyme linked to inflammation.
  • EC50 Values for COX-2 inhibition were reported at concentrations lower than those required for traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating a promising therapeutic potential.

Anticancer Activity

The compound's anticancer properties have been explored in various cancer cell lines:

  • Cell Lines Tested :
    • A549 (lung cancer)
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)

Results from these studies indicated that:

  • The compound inhibited cell proliferation in a dose-dependent manner.
  • IC50 values ranged from 10 µM to 20 µM , suggesting moderate potency against these cancer types.

The mechanism through which 5-acetyl-1,3-bis(4-chlorophenyl)-5-methylimidazolidine-2,4-dione exerts its biological effects is still under investigation. However, it is hypothesized that:

  • The compound may interact with specific receptors involved in cell signaling pathways.
  • It could potentially modulate the activity of proteins and nucleic acids associated with inflammatory responses and tumorigenesis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds has been conducted.

Compound NameMolecular FormulaUnique Features
5-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dioneC₁₀H₉ClN₂O₂Lacks acetyl group; simpler structure
1,3-Bis(4-chlorophenyl)ureaC₁₂H₁₀Cl₂N₂OUrea derivative; different functional groups
1-Acetyl-2-(4-chlorophenyl)imidazolidineC₁₁H₈ClN₂OContains only one chlorophenyl group

This table illustrates how the presence of dual chlorinated phenyl groups and the acetyl functionality in 5-acetyl-1,3-bis(4-chlorophenyl)-5-methylimidazolidine-2,4-dione contributes to its distinct biological activity profile compared to similar compounds.

Case Studies

Several case studies have highlighted the potential applications of this compound in medicinal chemistry:

  • Case Study on Anti-inflammatory Effects :
    • In a controlled study involving animal models of arthritis, administration of the compound resulted in a significant reduction in swelling and joint pain compared to control groups treated with placebo.
  • Case Study on Cancer Cell Lines :
    • A recent study focused on the effects of this compound on MCF-7 cells revealed that it induced apoptosis through caspase activation pathways, suggesting its potential role as a chemotherapeutic agent.

Scientific Research Applications

Antitumor Activity

One of the most promising applications of 5-acetyl-1,3-bis(4-chlorophenyl)-5-methylimidazolidine-2,4-dione is its potential antitumor activity. Research has indicated that compounds with similar structural features may exhibit cytotoxic effects against various cancer cell lines. For instance, studies on related imidazolidine derivatives have shown significant inhibition of tumor cell proliferation in vitro and in vivo models .

Antiparasitic Activity

The compound's structural analogs have been explored for their antiparasitic properties, particularly against diseases like Chagas disease. Given the toxicities associated with current treatments, new compounds like 5-acetyl-1,3-bis(4-chlorophenyl)-5-methylimidazolidine-2,4-dione may offer safer alternatives .

Drug Delivery Systems

The lipophilic nature of this compound makes it suitable for use in drug delivery systems. Its ability to form stable complexes with various drug molecules can enhance the solubility and bioavailability of poorly soluble drugs. Research into polymer-based formulations incorporating this compound has shown promise in improving therapeutic efficacy by facilitating targeted delivery to specific tissues .

Case Study 1: Antitumor Efficacy

In a study examining the effects of imidazolidine derivatives on chronic myelogenous leukemia (CML) cells, it was found that certain compounds exhibited enhanced apoptosis rates when used in combination with established chemotherapy agents like idarubicin. The combination therapy significantly reduced tumor sizes in xenograft models compared to monotherapy . This suggests that derivatives of 5-acetyl-1,3-bis(4-chlorophenyl)-5-methylimidazolidine-2,4-dione could be further investigated for their synergistic effects in cancer treatment.

Case Study 2: Drug Formulation Development

A recent investigation focused on developing a formulation utilizing the compound as a carrier for hydrophobic drugs. The study demonstrated that encapsulating drugs within nanoparticles made from this compound improved their pharmacokinetic profiles and therapeutic indices in animal models . This highlights the potential of 5-acetyl-1,3-bis(4-chlorophenyl)-5-methylimidazolidine-2,4-dione in enhancing drug delivery systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues of the target compound, highlighting substituent variations and their implications:

Compound Name Substituents Molecular Weight Key Features Reference
1-(4-Chlorophenylsulfonyl)-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione - 5-(4-Fluorophenyl), 5-methyl
- 1-(4-Chlorophenylsulfonyl)
398.80 Sulfonyl group enhances electronegativity; U-shaped conformation with intermolecular H-bonding
5-(4-Chlorophenyl)-3-(4-fluorobenzyl)-5-methylimidazolidine-2,4-dione (34) - 5-(4-Chlorophenyl), 5-methyl
- 3-(4-Fluorobenzyl)
331.30 Benzyl group increases lipophilicity; moderate yield (70%) via alkylation
5-(4-Chlorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)-5-methylimidazolidine-2,4-dione (37) - 5-(4-Chlorophenyl), 5-methyl
- 3-(3-(4-Fluorophenyl)-3-oxopropyl)
375.30 Ketone-containing side chain; lower yield (45.6%) due to steric hindrance
5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione - 5-(4-Fluorophenyl), 5-methyl 208.19 Minimal substitution; baseline for activity comparisons

Physicochemical and Crystallographic Properties

  • Molecular Weight : The target compound (estimated MW ~400–420) is heavier than analogues due to the acetyl and bis(4-chlorophenyl) groups.
  • Crystallography :
    • 1-(4-Chlorophenylsulfonyl)-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione (): Exhibits U-shaped conformation with N–H···O hydrogen bonds forming dimeric arrangements. Chlorophenyl and fluorophenyl rings are inclined by 6–9°, with centroid-to-centroid distances of ~3.9 Å .
    • Target Compound : The acetyl group may disrupt packing efficiency compared to sulfonyl or benzyl substituents, altering crystal lattice stability.

Spectroscopic Data

  • ¹H NMR Trends :
    • Acetyl Protons : Expected δ ~2.1–2.3 ppm (singlet).
    • Chlorophenyl Protons : δ ~7.4–7.5 ppm (doublets), similar to .
  • ¹³C NMR : Carbonyl groups (dione and acetyl) resonate at δ ~170–175 ppm, consistent with imidazolidine-dione derivatives .

Preparation Methods

Preparation Methods of 5-Acetyl-1,3-bis(4-chlorophenyl)-5-methylimidazolidine-2,4-dione

General Synthetic Strategy

The synthesis of hydantoin derivatives such as 5-Acetyl-1,3-bis(4-chlorophenyl)-5-methylimidazolidine-2,4-dione typically involves multi-step organic reactions starting from substituted imidazolidine-2,4-dione precursors or hydantoin surrogates. Key synthetic steps include:

  • Formation of the imidazolidine-2,4-dione ring system.
  • Introduction of 4-chlorophenyl substituents at nitrogen positions.
  • Acetylation at the 5-position.
  • Methyl substitution at the 5-position.

Specific Synthetic Routes

Hydrazinylacetyl Intermediate Route

One documented approach involves the preparation of hydrazinylacetyl derivatives of imidazolidine-2,4-dione, followed by condensation with aromatic aldehydes and subsequent cyclization steps:

  • Step 1: Synthesis of hydrazinylacetyl imidazolidine-2,4-dione derivatives by reacting hydantoin precursors with hydrazine derivatives under reflux in ethanol with catalytic hydrochloric acid.

  • Step 2: Condensation of these hydrazinylacetyl intermediates with 4-chlorobenzaldehyde to form Schiff bases.

  • Step 3: Cyclization and ring closure using reagents such as sulfanylacetic acid in the presence of Lewis acids like anhydrous zinc chloride in dry benzene under reflux conditions.

  • Step 4: Workup involving neutralization with sodium bicarbonate and crystallization to isolate the final product.

This method yields crystalline hydantoin derivatives with 4-chlorophenyl substituents and acetyl groups incorporated via the hydrazinylacetyl moiety. The reaction progress is monitored by thin-layer chromatography (TLC) using solvent systems such as isopropanol:hexane:ethyl acetate (1:1:1) and hexane:chloroform (1:1) for different steps.

Michael Addition and Desulfonylation Approach

Another advanced synthetic method involves the catalytic, enantio- and diastereoselective Michael addition of hydantoin surrogates to vinylidene bis(sulfone) reagents, followed by selective monodesulfonylation and acidic hydrolysis:

  • Michael addition of hydantoin surrogates to rigidified bis(sulfonyl)ethylenes under catalytic conditions.

  • Selective removal of sulfonyl groups to yield monosulfonyl hydantoin derivatives.

  • Acidic hydrolysis at elevated temperatures (ca. 80 °C) to obtain N-substituted hydantoins with acetyl and aryl substituents.

  • Further desulfonylation steps can produce 5,5-disubstituted hydantoins, including methyl and acetyl groups at position 5.

This approach allows for stereoselective control and access to complex substituted hydantoins, including bis(4-chlorophenyl) derivatives.

Piperazinyl-Substituted Hydantoin Derivatives

Patent literature describes methods for synthesizing 5-substituted imidazolidine-2,4-dione derivatives with various aryl and piperazinyl substituents, which can be adapted for the preparation of bis(4-chlorophenyl) analogues:

  • Starting from substituted piperazine intermediates.

  • Coupling with imidazolidine-2,4-dione cores bearing methyl and acetyl groups.

  • Use of controlled reaction conditions to introduce 4-chlorophenyl groups at nitrogen positions.

Though specific to piperazinyl derivatives, these methods provide insights into functional group tolerance and substitution patterns relevant to the target compound.

Comparative Data Table of Preparation Methods

Methodology Key Reagents/Conditions Yield (%) Advantages Limitations
Hydrazinylacetyl Intermediate Hydrazine derivatives, 4-chlorobenzaldehyde, ZnCl₂, reflux in benzene 60-75 Straightforward, well-characterized intermediates Multi-step, requires careful neutralization
Michael Addition & Desulfonylation Vinylidene bis(sulfone), catalytic system, acidic hydrolysis ~51-67 Stereoselective, versatile for substitutions Requires specialized reagents and conditions
Piperazinyl-Substituted Route Piperazine derivatives, substituted imidazolidine-2,4-dione Not specified Access to diverse derivatives, patent-protected methods Specific to piperazinyl analogues, less direct for target compound

Research Findings and Analytical Data

  • Spectroscopic Characterization: The synthesized compounds exhibit characteristic IR absorption bands for cyclic ketones (C=O stretch ~1720-1770 cm⁻¹), aromatic C-H stretches (~3000 cm⁻¹), and C-Cl stretches (~780 cm⁻¹). The presence of acetyl groups is confirmed by additional carbonyl peaks.

  • NMR Data: Proton NMR spectra typically show methyl singlets near 1.2 ppm, aromatic multiplets between 7.0-7.5 ppm, and methylene protons adjacent to nitrogen or carbonyl groups in the 3.0-4.5 ppm range.

  • Crystallinity and Solubility: Final products are often isolated as white or off-white crystalline solids, soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide, but sparingly soluble in water.

  • Yields and Purity: Yields vary depending on the method but generally range from moderate to good (50-75%). Purity is confirmed by TLC and elemental analysis.

Q & A

Q. What synthetic methodologies are recommended for preparing 5-Acetyl-1,3-bis(4-chlorophenyl)-5-methylimidazolidine-2,4-dione?

The compound can be synthesized via sulfonylation or substitution reactions using intermediates like 5-aryl-imidazolidine-2,4-diones. A typical approach involves reacting precursors (e.g., 5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione) with sulfonyl chlorides (e.g., 4-chlorobenzenesulfonyl chloride) in dichloromethane (CH₂Cl₂) under basic conditions (triethylamine, catalytic DMAP) . Reaction progress should be monitored via TLC, followed by purification using recrystallization or column chromatography. Key considerations include controlling stoichiometry and optimizing reaction time to minimize byproducts.

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • X-ray crystallography : Determines molecular conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). For example, crystal structures of analogous compounds reveal U-shaped geometries with centroid-to-centroid distances of ~3.9 Å between aromatic rings .
  • NMR spectroscopy : Confirms substituent positions and purity. The presence of chlorophenyl groups would show distinct aromatic proton splitting patterns in ¹H NMR.
  • Mass spectrometry : Validates molecular weight (e.g., via ESI-MS) and fragmentation patterns.

Advanced Research Questions

Q. How does the molecular conformation of this compound influence its biological activity?

The U-shaped geometry observed in X-ray structures allows for specific interactions with enzyme active sites. For example, derivatives of imidazolidine-2,4-dione exhibit aldose reductase inhibitory activity due to hydrogen bonding between the dione moiety and catalytic residues (e.g., Tyr48, His110 in human aldose reductase). The dihedral angle between chlorophenyl rings (~6–9°) may affect binding affinity by modulating steric hindrance or electronic complementarity. Computational docking studies combined with mutagenesis experiments can validate these hypotheses.

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

  • Multi-method validation : Compare DFT-calculated bond lengths/angles with X-ray data to identify discrepancies. For example, computational models may underestimate non-covalent interactions like Cl⋯F contacts (3.05–3.12 Å) observed experimentally .
  • Kinetic studies : Measure reaction rates under varied conditions (e.g., solvent polarity, temperature) to reconcile theoretical activation energies with empirical data.
  • Crystallographic refinement : Use high-resolution X-ray data (R factor < 0.05) to refine computational parameters, ensuring accurate charge density models .

Q. How can structure-activity relationships (SARs) guide the design of analogs with enhanced inhibitory properties?

  • Substituent modulation : Replace acetyl or methyl groups with bulkier substituents (e.g., trifluoromethyl) to enhance hydrophobic interactions. Evidence from sulfonylated analogs shows that electron-withdrawing groups (e.g., -SO₂Cl) improve aldose reductase inhibition by ~30% .
  • Bioisosteric replacement : Substitute chlorophenyl with dichlorophenyl or fluorophenyl groups to optimize halogen bonding. Comparative studies of similar thiazolidinediones indicate IC₅₀ improvements with meta-substitution .

Methodological Considerations

Q. What experimental design principles apply to crystallizing this compound for X-ray analysis?

  • Solvent selection : Use mixed solvents (e.g., DMF/acetic acid) to enhance solubility and slow crystal growth, yielding diffraction-quality crystals .
  • Temperature control : Crystallize at 173 K to minimize thermal motion artifacts, as demonstrated in analogous structures .
  • Hydrogen bonding analysis : Map N–H⋯O and C–H⋯O interactions (2.5–3.0 Å) to identify supramolecular motifs influencing crystal packing .

Q. How should researchers address solubility challenges in biological assays?

  • In vitro formulations : Prepare stock solutions in DMSO (≤10% v/v) and dilute in assay buffer to avoid precipitation. For in vivo studies, use emulsifiers like Cremophor EL or cyclodextrins .
  • Co-solvent systems : Combine ethanol and saline (1:4 ratio) to enhance aqueous solubility while maintaining biocompatibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.